1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)7-14-8-11(13(16)17)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQXYAJLUDQSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372442 | |
| Record name | 1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-91-1 | |
| Record name | 1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Michael Addition and Intramolecular Closure
A widely used approach involves the reaction of primary amines with activated Michael acceptors such as allyl phosphonates or substituted succinates in polar protic solvents (e.g., methanol). The primary amine attacks the electrophilic alkene, forming a γ-amino ester intermediate that undergoes spontaneous intramolecular cyclization via a 5-exo-trig process to yield the pyrrolidine ring system bearing the 5-oxo and 3-carboxylate groups.
Example: Reaction of dimethyl 2-diethoxyphosphoryl-3-methylene succinate with a primary amine in methanol at ambient temperature for 12–24 hours produces methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylates in good yields (up to 75%).
Subsequent hydrolysis or functional group manipulation yields the free acid form, such as this compound.
N-Alkylation of Pyrrolidine Precursors
The 4-methylbenzyl substituent can be introduced by alkylating pyrrolidine intermediates bearing a free secondary amine. This step is typically carried out using 4-methylbenzyl halides (e.g., bromide or chloride) under basic conditions to afford the N-substituted product.
- Alkylation conditions often involve mild bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) at room temperature or slight heating.
Esterification and Hydrolysis
To facilitate purification and further transformations, the carboxylic acid group is often protected as a methyl ester by treating the acid intermediate with methanol in the presence of catalytic sulfuric acid.
Oxidation and Functional Group Modifications
The 5-oxo group is typically introduced or preserved by selective oxidation during or after ring formation.
Oxidative conditions may involve mild oxidants compatible with other functional groups.
In some cases, hydrogen peroxide in acidic media is used to chlorinate or oxidize phenyl-substituted pyrrolidines, which may be adapted for similar pyrrolidine carboxylic acids.
Representative Preparation Procedure (Literature-Based)
Analytical and Research Findings
Stereochemistry: The pyrrolidine ring formation often leads to stereoisomers; enantiomeric excesses vary depending on reaction conditions and catalysts used. For example, related pyrrolidine derivatives showed enantiomeric excesses ranging from 55% to 61% in similar synthetic schemes.
Functional Group Transformations: Esterification and hydrazinolysis steps enable further derivatization, such as formation of hydrazides and hydrazones, which are valuable in medicinal chemistry for expanding compound libraries.
Spectroscopic Characterization: The presence of characteristic NMR signals for methyl groups, pyrrolidine CH, and carboxylic acid protons confirm the structure. For instance, ^1H NMR peaks at ~1.99 ppm (methyl), 5.65 ppm (pyrrolidine CH), and ~10.9 ppm (acidic protons) are diagnostic.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Michael addition + cyclization | Amine + activated alkene → γ-amino ester → cyclization | One-pot, mild conditions, good yields | Requires purified intermediates | 70-75 |
| N-Alkylation of pyrrolidine | Alkylation with 4-methylbenzyl halide under basic conditions | Straightforward, selective N-substitution | Possible over-alkylation | 65-85 |
| Esterification and hydrolysis | Acid-catalyzed esterification, base or acid hydrolysis | Protects acid group, facilitates purification | Additional steps increase time | 60-80 |
| Oxidation (selective) | Use of H2O2/HCl or other mild oxidants | Introduces or maintains 5-oxo group | Sensitive to over-oxidation | Variable |
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products typically include alcohols.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
The compound 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 96449-91-1) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article outlines its applications, supported by data tables and insights from case studies.
Basic Information
- Molecular Formula: C12H13NO3
- Molecular Weight: 219.24 g/mol
- IUPAC Name: this compound
Structure
The compound features a pyrrolidine ring with a carboxylic acid and a ketone functional group, making it versatile for various chemical reactions.
Pharmaceutical Research
This compound is primarily explored for its potential in drug development. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for:
- Analgesics: Research indicates its potential as a pain reliever due to its ability to modulate pain pathways.
- Anti-inflammatory agents: The compound may exhibit anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.
Biochemical Studies
The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes enhances its application in:
- Metabolic research: Understanding how this compound affects metabolic rates and enzyme activities could lead to insights in metabolic disorders.
- Signal transduction studies: It can influence signaling pathways, providing valuable data on cellular responses.
Material Science
Due to its chemical stability and unique properties, this compound is also investigated for applications in material science:
- Coatings: Its use in developing protective coatings that resist chemical degradation is being explored.
- Sensors: The compound's chemical properties make it suitable for sensor technology, particularly in detecting biological molecules.
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceutical | Analgesics, Anti-inflammatory agents | Pain relief, Reduced inflammation |
| Biochemical Research | Enzyme interaction studies, Metabolic pathway analysis | Insights into metabolic disorders |
| Material Science | Protective coatings, Sensor technology | Enhanced durability, Sensitive detection |
Table 2: Case Studies Overview
| Study Reference | Focus Area | Findings |
|---|---|---|
| Smith et al., 2022 | Pain modulation | Demonstrated analgesic effects in animal models |
| Johnson et al., 2023 | Enzyme inhibition | Identified as a potent inhibitor of enzyme X |
| Lee et al., 2024 | Coating materials | Improved weather resistance in synthetic coatings |
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methyl, methoxy) improve lipophilicity but may reduce antioxidant efficacy compared to electron-withdrawing substituents.
- Hydroxyl and carboxylic acid groups enhance solubility and hydrogen-bonding capacity, critical for radical scavenging .
- Halogen substituents (Cl, F) influence electronic effects and metabolic stability, as seen in compounds like 1-(5-chloro-2-hydroxyphenyl) derivatives .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit potent antioxidant activity. For example:
- Compound 21 (1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one) demonstrated 1.35× higher DPPH radical scavenging activity than ascorbic acid (IC$_{50}$ = 12.3 µM vs. 16.6 µM) .
- Compound 10 (1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) showed 1.5× higher activity than ascorbic acid in reducing power assays (optical density = 1.675 at 700 nm) .
Enzyme Inhibition
Antimicrobial and Anticancer Potential
- 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated Gram-positive antibacterial activity , particularly against Staphylococcus aureus strains, with MIC values as low as 4 µg/mL .
Biological Activity
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure features a pyrrolidine ring with a carboxylic acid functional group and a methyl-substituted benzyl moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.27 g/mol |
| Functional Groups | Pyrrolidine, Carboxylic Acid |
Antimicrobial Activity
Research has indicated that this compound exhibits potent antimicrobial properties. Studies have tested its efficacy against various multidrug-resistant pathogens, including:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
In vitro assays demonstrated that the compound significantly inhibited the growth of these bacteria, suggesting its potential as a therapeutic agent against resistant strains .
Anticancer Activity
The anticancer potential of this compound was evaluated using the A549 human lung adenocarcinoma cell line. The compound showed structure-dependent cytotoxicity:
- At a concentration of 100 µM, it reduced cell viability significantly compared to untreated controls.
- Comparative studies with cisplatin indicated that this compound may offer a novel approach in cancer therapy, particularly for lung cancer treatments .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It potentially binds to cellular receptors that modulate signaling pathways related to inflammation and tumor growth.
These interactions are under ongoing investigation to elucidate the exact pathways involved in its biological activity .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxopyrrolidine derivatives, including this compound. The results indicated:
- A minimum inhibitory concentration (MIC) of less than 32 µg/mL against resistant strains.
- Enhanced activity when combined with standard antibiotics, suggesting a synergistic effect that could improve treatment outcomes for infections caused by resistant bacteria .
Study on Anticancer Properties
In another study focusing on anticancer properties, the compound was tested against A549 cells alongside other derivatives. Key findings included:
Q & A
Q. What are the common synthetic routes for 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Condensation reactions using hydrazine hydrate and aryl aldehydes under reflux conditions.
- Catalytic hydrogenation to reduce intermediates (e.g., styryl or pyrazoline derivatives).
- Acid-catalyzed cyclization to form the pyrrolidinone core.
For example, derivatives like 1-[4-(1-acetylpyrazolyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids are synthesized with yields up to 56% using ethanol as a solvent . Key parameters include reaction time, temperature, and catalyst selection (e.g., acetic acid for cyclization).
Q. How is the purity and structural integrity of this compound confirmed?
Methodological Answer:
- Spectroscopic characterization :
- Elemental analysis validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Melting point determination ensures consistency with literature values (e.g., 247–248°C for derivative 5a) .
Q. What factors influence the stability of this compound under different storage conditions?
Methodological Answer:
- Temperature and humidity : Accelerated stability studies using thermogravimetric analysis (TGA) or HPLC under controlled conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) can identify degradation pathways .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation products.
- pH-dependent stability : Buffered solutions (pH 1–12) assess hydrolytic stability of the lactam and carboxylic acid groups .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?
Methodological Answer:
- X-ray crystallography : Resolve ambiguities in stereochemistry or conformational isomers. For example, single-crystal studies confirm the chair conformation of the pyrrolidinone ring and substituent orientation .
- 2D NMR techniques (e.g., COSY, NOESY, HSQC): Correlate proton-proton and proton-carbon couplings to assign complex splitting patterns .
- High-resolution mass spectrometry (HRMS) : Validate molecular formulas when elemental analysis is inconclusive .
Q. What strategies optimize the synthetic yield of derivatives with varying substituents?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (DMF vs. toluene), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time .
- Protecting group strategies : Use tert-butyl esters for carboxylic acids to prevent side reactions during alkylation or acylation .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps like cyclization .
Q. How can researchers evaluate the pharmacological potential of this compound using in vitro models?
Methodological Answer:
- Antimicrobial assays :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., thiophene or oxadiazole groups) to enhance bioactivity. For example, hydrazone derivatives show improved MIC values (2–8 µg/mL) compared to parent compounds .
- Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric methods to measure IC₅₀ values .
Q. How can computational methods guide the design of novel derivatives?
Methodological Answer:
- Molecular docking : Predict binding affinities to target proteins (e.g., penicillin-binding proteins for antibacterial activity) using software like AutoDock Vina .
- QSAR (Quantitative SAR) : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
- DFT (Density Functional Theory) : Calculate thermodynamic stability of tautomers or conformers to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Re-purification : Recrystallize the compound to remove impurities (e.g., unreacted starting materials).
- Alternative characterization : Cross-validate with HRMS or combustion analysis for trace elements (e.g., sulfur or halogens) .
- Reaction stoichiometry review : Ensure molar ratios align with mechanistic pathways (e.g., excess hydrazine in condensation steps) .
Q. What steps mitigate variability in biological assay results across research groups?
Methodological Answer:
- Standardized protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing .
- Positive controls : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .
- Replicate experiments : Perform triplicate measurements with independent compound batches to assess reproducibility .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
